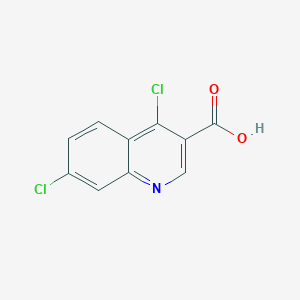

4,7-dichloroquinoline-3-carboxylic Acid

Description

Significance of Quinoline (B57606) Derivatives as Bioactive Scaffolds

The quinoline ring, a fused bicyclic heterocycle containing a nitrogen atom, is recognized as a "privileged scaffold" in medicinal and pharmaceutical chemistry. nih.govbohrium.com This distinction stems from its presence in a wide array of natural and synthetic compounds that exhibit a broad spectrum of biological activities. researchgate.net The versatility of the quinoline core allows for functionalization at various positions on its rings, which significantly influences the resulting compound's pharmacological properties. nih.govfrontiersin.org

Quinoline derivatives are central to the development of drugs for numerous conditions. Their established activities include:

Antimalarial

Anticancer

Antimicrobial

Anti-inflammatory

Anticonvulsant

Antioxidant nih.govbohrium.comresearchgate.net

The ability to undergo various chemical reactions allows chemists to design and synthesize novel quinoline-based molecules with improved therapeutic performance and specific biological targets. nih.govnih.gov This has led to the development of many commercially available drugs and maintains quinoline as a focal point in the ongoing search for new therapeutic agents. nih.govnih.gov

Historical Context of Dichloroquinoline Derivatives in Medicinal Chemistry

The history of dichloroquinoline derivatives is intrinsically linked to the fight against malaria. The parent compound, 4,7-dichloroquinoline (B193633), was first reported in a patent filed by IG Farben in 1937. wikipedia.org However, it gained significant attention during the development of the antimalarial drug chloroquine (B1663885). wikipedia.org The synthesis of 4,7-dichloroquinoline was a critical step, providing the necessary chemical intermediate to produce not only chloroquine but also other important 4-aminoquinoline (B48711) antimalarials like amodiaquine (B18356) and hydroxychloroquine. wikipedia.org

The established route to 4,7-dichloroquinoline often involves the synthesis and subsequent modification of precursors like 7-chloro-4-hydroxyquinoline-3-carboxylic acid. mdpi.comorgsyn.org First, a condensation reaction, such as the Conrad-Limpach condensation, is performed, followed by hydrolysis of the resulting ester to yield the carboxylic acid. mdpi.com This acid is then decarboxylated (the carboxylic acid group is removed) and the hydroxyl group at the 4-position is replaced with a chlorine atom, yielding 4,7-dichloroquinoline. wikipedia.orgmdpi.com This historical pathway underscores the foundational role of compounds like 4,7-dichloroquinoline-3-carboxylic acid as precursors to widely used medicines.

Current Research Trajectories Involving this compound

Current research continues to recognize this compound primarily as a significant intermediate in the synthesis of other valuable chemical entities. Its main application is in the production of 4,7-dichloroquinoline, a key starting material for a multitude of therapeutic agents. google.comnih.gov

A common industrial preparation method involves a multi-step process starting from the ethyl ester of 4-hydroxyl-7-chloro-quinoline-3-carboxylic acid. This ester is hydrolyzed using a base like sodium hydroxide (B78521) to produce 4-hydroxyl-7-chloro-quinoline-3-carboxylic acid. google.comnih.gov This acid intermediate is then heated in a high-boiling point solvent to induce decarboxylation, yielding 4-hydroxyl-7-chloroquinoline. The final step involves chlorination, typically using phosphorus oxychloride, to replace the hydroxyl group with a chlorine atom, thereby forming the final 4,7-dichloroquinoline product. google.comnih.gov

The importance of this pathway is highlighted by the continued interest in 4,7-dichloroquinoline as a building block for new drug candidates. wikipedia.org Researchers are actively synthesizing derivatives of 4,7-dichloroquinoline to develop novel agents with potential anticancer, antimalarial, and antimicrobial properties. researchgate.netnih.govtandfonline.com Therefore, the primary research trajectory for this compound is its efficient synthesis and utilization as a precursor to these medicinally relevant scaffolds.

Data Tables

Physicochemical Properties of 4,7-Dichloroquinoline (Note: Data for the direct precursor, 4,7-dichloroquinoline, is provided as it is the product of the process involving this compound.)

| Property | Value |

| Chemical Formula | C₉H₅Cl₂N |

| Molar Mass | 198.05 g·mol⁻¹ wikipedia.org |

| Appearance | White powder/solid wikipedia.orgsigmaaldrich.com |

| Melting Point | 81-86 °C wikipedia.orggoogle.comsigmaaldrich.com |

| Boiling Point | 317 °C wikipedia.org |

| Solubility | Soluble in chloroform (B151607) sigmaaldrich.com |

Synthetic Pathway from Carboxylic Acid Ester to 4,7-Dichloroquinoline

| Step | Reactant(s) | Reagents/Conditions | Product |

| 1. Hydrolysis | 4-hydroxyl-7-chloro-quinoline-3-carboxylic acid ethyl ester | 10% Sodium Hydroxide Solution, Heat (70-100 °C) | 4-hydroxyl-7-chloro-quinoline-3-carboxylic acid google.comnih.gov |

| 2. Decarboxylation | 4-hydroxyl-7-chloro-quinoline-3-carboxylic acid | Heat in solvent (e.g., Diphenyl ether, ~250 °C) | 4-hydroxyl-7-chloroquinoline google.comnih.gov |

| 3. Chlorination | 4-hydroxyl-7-chloroquinoline | Phosphorus oxychloride (POCl₃), Heat (90-135 °C) | 4,7-dichloroquinoline google.comnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4,7-dichloroquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO2/c11-5-1-2-6-8(3-5)13-4-7(9(6)12)10(14)15/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLBIOMJMHCNLEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C=C1Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392548 | |

| Record name | 4,7-dichloroquinoline-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630067-21-9 | |

| Record name | 4,7-dichloroquinoline-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4,7 Dichloroquinoline 3 Carboxylic Acid and Its Precursors

Established Synthetic Pathways to 4,7-Dichloroquinoline-3-carboxylic Acid and its Esters

The most well-documented and widely utilized method for the synthesis of this compound and its esters involves the direct chlorination of a 4-hydroxyquinoline (B1666331) precursor. This transformation is a critical step in creating the dichloro derivative.

Synthesis via Direct Chlorination of 4-Hydroxy-7-chloroquinoline-3-carboxylic Acid Derivatives

The conversion of the 4-hydroxyl group to a chlorine atom is a pivotal reaction in the synthesis of this compound and its esters. This is typically accomplished using a strong chlorinating agent.

A common and effective method for the synthesis of ethyl 4,7-dichloroquinoline-3-carboxylate is the treatment of ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate with phosphorus oxychloride (POCl₃). thieme-connect.comorgsyn.org In a typical procedure, a mixture of ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate and an excess of phosphorus oxychloride is refluxed for several hours. thieme-connect.com After the reaction is complete, the excess phosphorus oxychloride is removed, often by distillation under reduced pressure. The residue is then carefully treated with water or poured onto ice and neutralized to a neutral pH. orgsyn.org The product is typically extracted with an organic solvent like dichloromethane (B109758) and purified. orgsyn.org

| Reactant | Reagent | Conditions | Product | Yield |

| Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate | Phosphorus oxychloride | Reflux, 4.5 hours | Ethyl 4,7-dichloroquinoline-3-carboxylate | 68% |

| Ethyl 7-chloro-1,4-dihydro-4-oxo-3-quinolinecarboxylate | Phosphorus oxychloride | Reflux, 4.5 hours | Ethyl 4,7-dichloroquinoline-3-carboxylate | 92% (crude) |

This table presents data on the chlorination reaction to produce ethyl 4,7-dichloroquinoline-3-carboxylate.

The precursor, ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, is commonly synthesized via the Gould-Jacobs reaction. nih.gov This process begins with the condensation of m-chloroaniline with diethyl ethoxymethylenemalonate. nih.govresearchgate.net This initial reaction is typically heated on a steam bath, allowing for the evolution of ethanol (B145695). nih.gov The resulting intermediate, ethyl α-carbethoxy-β-(m-chloroanilino)acrylate, is then subjected to a high-temperature cyclization in a high-boiling solvent such as Dowtherm A or diphenyl ether. nih.govchemijournal.com This thermal cyclization yields the ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate. nih.govchemijournal.com The ester can then be hydrolyzed, for instance with aqueous sodium hydroxide (B78521), to yield 7-chloro-4-hydroxyquinoline-3-carboxylic acid. nih.gov

Exploration of Alternative Synthetic Strategies for this compound

While the direct chlorination of the 4-hydroxy precursor is the most established route, other synthetic strategies for quinoline-3-carboxylic acids have been explored, although their direct application to the 4,7-dichloro derivative is not as well-documented. One such approach is the Vilsmeier-Haack reaction, which has been used to synthesize 2-chloro-3-formylquinolines from N-arylacetamides. niscpr.res.inresearchgate.net Theoretically, the resulting 3-formyl group could be oxidized to a carboxylic acid. Another potential, though less direct, alternative involves palladium-catalyzed carbonylation reactions, which have been used to synthesize quinoline-3-carboxylic acid from 2,3-dichloroquinoline. mdpi.com However, the applicability of these methods for the specific synthesis of this compound would require further investigation and adaptation.

Advanced Synthetic Approaches and Process Optimization for this compound and Related Dichloroquinolines

For the synthesis of this compound and its derivatives to be viable on a larger scale, considerations regarding process optimization and yield enhancement are crucial.

Industrial Scale Synthesis Considerations and Yield Enhancement Strategies

The industrial production of related compounds like 4,7-dichloroquinoline (B193633) provides insights into scalable synthesis. google.comnih.gov Key considerations include the choice of solvents, temperature control, and efficient purification methods. For instance, in the synthesis of the precursor, the use of a high-boiling solvent like diphenyl ether is common for the cyclization step, and the reaction temperature is a critical parameter to control for optimal yield and purity. chemijournal.com

Yield enhancement strategies often focus on optimizing the reaction conditions at each step. In the hydrolysis of the ester to the carboxylic acid, careful control of pH during the workup is important to ensure complete precipitation of the product and minimize the formation of soluble salts. nih.gov For the chlorination step, the use of an appropriate excess of the chlorinating agent and careful temperature control can maximize the conversion of the starting material and minimize the formation of byproducts. Purification techniques such as recrystallization from suitable solvents like ethanol are employed to achieve high purity of the final product. google.com A patent for the industrial preparation of the related 4,7-dichloroquinoline highlights a process with a total yield of over 70% and a product purity of 99% or higher, demonstrating the potential for efficient large-scale synthesis. google.com

One-Pot Cyclization-Chlorination Procedures for Dichloroquinoline Formation

The industrial synthesis of the 4,7-dichloroquinoline scaffold, a crucial precursor, typically follows a multi-step sequence rather than a single one-pot cyclization and chlorination process. The most established route is a variation of the Gould-Jacobs reaction. This process begins with the condensation of an aniline, such as m-chloroaniline, with a malonic ester derivative like ethyl ethoxymethylenemalonate. orgsyn.org The resulting anilinoacrylate is then cyclized at high temperatures to form the quinoline (B57606) ring system. orgsyn.org

While a true one-pot reaction combining the initial ring closure and subsequent chlorination is not the standard approach, related one-pot procedures are employed for later stages of the synthesis. For instance, a common and efficient method involves the decarboxylation of 7-chloro-4-hydroxy-3-quinolinecarboxylic acid followed by chlorination in the same reaction vessel. orgsyn.org In this procedure, the carboxylic acid intermediate is heated in a high-boiling point solvent like diphenyl ether or paraffin (B1166041) oil to induce decarboxylation, yielding 7-chloro-4-quinolinol. orgsyn.orggoogle.com After this step, a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), is added directly to the mixture to convert the 4-hydroxy group into a chloro group, producing 4,7-dichloroquinoline. orgsyn.orggoogle.com

A typical industrial process involves heating 4-hydroxyl-7-chloro-quinoline-3-carboxylic acid in paraffin oil to 230–250 °C for decarboxylation. google.com The resulting 4-hydroxyl-7-chloroquinoline is then chlorinated using phosphorus oxychloride in a solvent like toluene (B28343) to yield the final 4,7-dichloroquinoline product. google.com

Strategies for Purity Enhancement and Isomer Control in Dichloroquinoline Synthesis

A significant challenge in the synthesis of 4,7-dichloroquinoline is the potential formation of undesired positional isomers, primarily the 4,5-dichloroquinoline (B128104) isomer. acs.org The presence of this isomer arises from impurities in the m-chloroaniline starting material. Effective control over isomer formation and rigorous purification methods are essential for producing high-purity material.

Isomer Control via Fractional Precipitation: A key strategy for minimizing isomeric impurities involves precise pH control during the isolation of the 7-chloro-4-hydroxyquinoline-3-carboxylic acid intermediate. acs.orgnih.gov Research has shown that the desired 7-chloro isomer and the undesired 5-chloro isomer exhibit different acidity, allowing for their separation through fractional precipitation. acs.org While older methods reported precipitation at a pH around 4-5, modern process development has demonstrated that adjusting the pH of the saponified ester solution to a narrow range of 8.2-8.4 allows for the selective precipitation of the 7-chloro-4-hydroxyquinoline-3-carboxylic acid sodium salt, leaving the more soluble 5-chloro isomer in the mother liquor. acs.orgnih.gov This intermediate can then be isolated and carried forward to the decarboxylation and chlorination steps, yielding 4,7-dichloroquinoline of high isomeric purity. acs.orgnih.gov

Purity Enhancement: Standard purification techniques are employed to enhance the purity of the final product. After the chlorination step, the crude 4,7-dichloroquinoline is often a solid that can be purified by recrystallization from an appropriate solvent. orgsyn.orggoogle.com Solvents such as ethanol or petroleum ether (like Skellysolve B) have been effectively used to remove residual impurities, affording a crystalline product with purity often exceeding 99%. orgsyn.orggoogle.com

| Challenge | Control Strategy | Key Parameters | Outcome | Reference |

|---|---|---|---|---|

| Formation of 4,5-dichloroquinoline isomer | Fractional Precipitation of Precursor | Adjust pH to 8.2-8.4 during isolation of 7-chloro-4-hydroxyquinoline-3-carboxylic acid | Selective precipitation of the desired 7-chloro isomer precursor, minimizing the 5-chloro isomer content. | acs.org, nih.gov |

| Removal of residual impurities | Recrystallization | Solvents: Dehydrated ethanol, Skellysolve B | Crystalline 4,7-dichloroquinoline with purity ≥99%. | google.com, orgsyn.org |

Derivatization Strategies for the this compound Scaffold

The this compound structure contains multiple reactive sites that allow for a wide range of chemical modifications. These include reactions at the carboxylic acid group and substitutions at the chlorinated positions of the quinoline ring.

The carboxylic acid at the C-3 position is a versatile handle for derivatization, most commonly through the formation of esters and amides.

Esterification: Ester derivatives of this compound are typically synthesized from their 4-hydroxy precursors. The ethyl ester, for example, is formed by refluxing ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate with a strong chlorinating agent like phosphorus oxychloride (POCl₃). prepchem.comprepchem.com This reaction simultaneously converts the 4-hydroxy group to a chloro group while preserving the ester functionality, yielding ethyl 4,7-dichloroquinoline-3-carboxylate in good yields (68-92%). prepchem.comprepchem.com

Amide Formation: Synthesizing amides directly from a carboxylic acid and an amine can be challenging due to an unproductive acid-base reaction. orgoreview.com To overcome this, the carboxylic acid must first be activated. A classic method involves the use of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC). orgoreview.comyoutube.com DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is an excellent leaving group. youtube.com An amine can then readily attack the carbonyl carbon, leading to the formation of the amide bond and the dicyclohexylurea byproduct. orgoreview.com

More contemporary, "green" chemistry approaches have been developed for amide bond formation. nih.gov One such method is a one-pot process that proceeds through an intermediate thioester. This avoids the need for traditional coupling reagents and often eliminates the requirement for a base in the coupling step, which is advantageous when working with molecules that have stereocenters prone to epimerization. nih.gov

| Derivative Type | Method | Reagents | Key Features | Reference |

|---|---|---|---|---|

| Ester (Ethyl) | Chlorination of 4-hydroxy precursor | Phosphorus oxychloride (POCl₃) | Converts 4-OH to 4-Cl while retaining the ester. | prepchem.com, prepchem.com |

| Amide | Classical Coupling | Dicyclohexylcarbodiimide (DCC), Amine | Forms a reactive O-acylisourea intermediate. | orgoreview.com, youtube.com |

| Amide | Green, One-Pot Method | Thioester-forming reagents, Aqueous ammonium (B1175870) hydroxide | Avoids traditional coupling agents and harsh bases. | nih.gov |

The two chlorine atoms on the quinoline ring exhibit different reactivities, which allows for selective functionalization. The chloro group at the C-4 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the one at the C-7 position. tandfonline.commdpi.com This differential reactivity is a cornerstone of derivatization strategies for this scaffold.

Substitution at the C-4 Position: The C-4 position is the primary site for nucleophilic attack. A vast number of derivatives have been created by reacting 4,7-dichloroquinoline with various nucleophiles. For example, reaction with amines like piperazine (B1678402) or morpholine (B109124) selectively displaces the C-4 chlorine to form 4-aminoquinoline (B48711) derivatives. mdpi.comgoogle.com These reactions are often carried out by heating the reactants in a suitable solvent, sometimes with a base like potassium carbonate to neutralize the HCl generated. mdpi.com The use of ultrasound irradiation has also been reported to promote these substitution reactions. tandfonline.com

Functionalization at the C-2 Position: Modifying the C-2 position is less straightforward and typically requires activating the quinoline ring. One effective strategy involves the initial N-oxidation of the quinoline nitrogen. mdpi.comresearchgate.net This N-oxide can then direct functionalization to the C-2 position. For instance, reacting the 4,7-dichloroquinoline 1-oxide with benzonitrile (B105546) in the presence of sulfuric acid can introduce a benzamide (B126) group at the C-2 position. mdpi.comresearchgate.net

Functionalization at Other Positions: Advanced methods can introduce functional groups at other positions on the carbocyclic ring. For example, directed metalation using mixed lithium-magnesium reagents can generate an organometallic intermediate that is reactive at the C-8 position. durham.ac.uk Quenching this intermediate with various electrophiles, such as aldehydes or ketones, allows for the introduction of new carbon-carbon bonds at this site. durham.ac.uk

| Ring Position | Methodology | Example Reagents | Resulting Modification | Reference |

|---|---|---|---|---|

| C-4 | Nucleophilic Aromatic Substitution (SNAr) | Piperazine, Morpholine, o-phenylenediamine | Displacement of chlorine with a nitrogen nucleophile. | tandfonline.com, mdpi.com, google.com |

| C-2 | N-Oxidation followed by Amidation | m-CPBA (for N-oxide), Benzonitrile, H₂SO₄ | Addition of an amide group. | mdpi.com, researchgate.net |

| C-8 | Directed Metalation | TMPMgCl·LiCl, then an electrophile (e.g., DMF) | Introduction of various functional groups (e.g., -CHO). | durham.ac.uk |

Biological Activities and Therapeutic Potential of 4,7 Dichloroquinoline 3 Carboxylic Acid and Its Structural Analogues

Antimicrobial Activities of 4,7-Dichloroquinoline-3-carboxylic Acid Derivatives

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global public health, necessitating the urgent discovery of novel antibacterial agents. nih.govresearchgate.net Derivatives of quinoline-3-carboxylic acid have emerged as a promising class of compounds in this endeavor.

Research into Antibacterial Efficacy

The antibacterial potential of quinoline (B57606) derivatives is often associated with their ability to inhibit crucial bacterial enzymes like DNA gyrase and topoisomerase IV, which are essential for DNA replication. mdpi.comnih.gov Modifications to the basic quinoline structure have been a key strategy in enhancing antibacterial potency.

Research has shown that hybridization of the quinoline scaffold with other bioactive moieties can lead to compounds with broad-spectrum antibacterial activity. For instance, a hybrid of a quinoline derivative and a 1,8-naphthyridine-3-carboxylic acid demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 0.125 to 8 µg/mL. nih.gov Molecular docking studies suggested that this hybrid compound could target both bacterial LptA and Topoisomerase IV proteins, contributing to its broad-spectrum effect. nih.gov

Furthermore, the synthesis of novel quinoline derivatives, including those derived from 2-chloroquinoline-3-carboxylic acids, has yielded compounds with moderate to good antibacterial and antifungal activity. Some of these derivatives have shown notable activity against strains like Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes. researchgate.net For example, certain 2,7-dichloroquinoline-3-carboxamide and 7-chloro-2-ethoxyquinoline-3-carbaldehyde derivatives exhibited good activity against E. coli. researchgate.net

The introduction of different substituents at various positions of the quinoline ring plays a crucial role in determining the antibacterial spectrum and potency. For example, a series of 7-(3-amino- or 3-aminomethyl-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids were synthesized and tested for their antibacterial activity. nih.gov While many of these were as active as or less active than their unsubstituted counterparts, one derivative with a methyl group in the pyrrolidine (B122466) ring showed exceptional potency, especially against Gram-positive organisms. nih.gov

Interactive Table: Antibacterial Activity of Selected Quinoline Derivatives

| Compound | Target Organism(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Quinolone-coupled hybrid 5d | Gram-positive and Gram-negative bacteria | MIC values of 0.125–8 μg/mL; dual-target mechanism. | nih.gov |

| Diamide derivatives from 2-chloroquinoline-3-carboxylic acids | Bacteria and fungi | Moderate to good antibacterial and antifungal activity. | |

| 2,7-dichloroquinoline-3-carboxamide | E. coli | Good activity with an inhibition zone of 11.00 ± 0.04 mm. | researchgate.net |

| 7-chloro-2-ethoxyquinoline-3-carbaldehyde | E. coli | Good activity with an inhibition zone of 12.00 ± 0.00 mm. | researchgate.net |

Investigation of Potential as Candidates for Drug Development in the Antimicrobial Field

The promising in vitro antibacterial activity of this compound derivatives has spurred further investigation into their potential as viable drug candidates. A key strategy in antimicrobial drug development is the creation of molecular hybrids, which combine two or more antimicrobial pharmacophores into a single molecule. mdpi.com This approach aims to develop agents with enhanced efficacy and a reduced likelihood of resistance development. future-science.com

Quinoline-based hybrids have shown significant potential. For example, a hybrid of quinoline and an imidazolium (B1220033) salt demonstrated a significant antibacterial effect against Staphylococcus aureus (MIC of 5 µM) and Mycobacterium tuberculosis H37Rv (MIC of 24 µM). mdpi.com Such findings suggest that these hybrids warrant further investigation, including studies into their mechanism of action, to assess their full therapeutic potential. mdpi.com

The development of quinoline derivatives as antimicrobial agents is an active area of research, with a focus on overcoming the challenge of microbial resistance. researchgate.net The structural versatility of the quinoline nucleus allows for numerous modifications to optimize antibacterial activity and pharmacokinetic properties. researchgate.net The continuous discovery and development of new quinoline-based antibacterial agents, through modification of existing structures and identification of novel targets, remains a critical endeavor in the fight against infectious diseases. researchgate.net

Antiparasitic Activities of Related Dichloroquinolines and Derivatives

The dichloroquinoline scaffold is a well-established pharmacophore in the realm of antiparasitic drug discovery, most notably in the fight against malaria.

Antimalarial Research: The Role of the Dichloroquinoline Scaffold

The 4,7-dichloroquinoline (B193633) core is the foundational structure of the widely known antimalarial drug, chloroquine (B1663885). mdpi.comresearchgate.net This has made the dichloroquinoline scaffold a subject of intense research for the development of new and more effective antimalarial agents, particularly in the face of widespread drug resistance. nih.gov The primary mechanism of action for many quinoline-based antimalarials is the inhibition of heme detoxification in the parasite's food vacuole. researchgate.net

Numerous studies have focused on synthesizing novel derivatives of 4,7-dichloroquinoline to overcome chloroquine resistance. nih.gov Modifications often involve altering the side chain attached to the 4-amino position. For instance, new 7-chloroquinoline (B30040) derivatives have been synthesized that show significant in vitro antimalarial activity against Plasmodium falciparum. researchgate.net Some of these compounds were found to be more active than the standard drug quinine. researchgate.net

Hybridization is also a key strategy in antimalarial drug design. mdpi.com By combining the quinoline core with other pharmacologically active moieties, researchers aim to create compounds with enhanced potency and a lower propensity for resistance. future-science.com For example, hybrids of chloroquine and sulfadoxine (B1681781) have been designed, resulting in a prototype that was more active than both parent drugs. mdpi.com

Inhibition of Plasmodium Species Growth by Quinoline Derivatives

The efficacy of quinoline derivatives in inhibiting the growth of Plasmodium species has been extensively documented. In vitro studies have demonstrated that synthetic 4,7-dichloroquinoline can significantly inhibit the growth of both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum, with IC50 values of 6.7 nM and 8.5 nM, respectively. nih.gov

The development of quinoline-triazole hybrids has also shown promise. These compounds have been found to inhibit falcipain-2, a key cysteine protease in the hemoglobin degradation pathway of P. falciparum, thereby arresting parasite growth at the trophozoite stage. rsc.org

Furthermore, research into quinomycin (B1172624) A and its derivatives, which contain a quinoline-like structure, identified them as potent antimalarial agents. tandfonline.com Their activity is believed to stem from their ability to intercalate into the parasite's DNA. tandfonline.com The development of QSAR (Quantitative Structure-Activity Relationship) models for quinoline derivatives has also proven to be a valuable tool in predicting their inhibitory activity against P. falciparum and guiding the synthesis of more potent compounds. nih.gov

Interactive Table: Antimalarial Activity of Selected Dichloroquinoline Derivatives

| Compound/Derivative | Target/Strain | Key Findings | Reference(s) |

|---|---|---|---|

| 4,7-dichloroquinoline | P. falciparum (chloroquine-sensitive and -resistant) | IC50 values of 6.7 nM and 8.5 nM, respectively. | nih.gov |

| Novel 7-chloroquinoline derivatives | P. falciparum | Some compounds were more active than quinine. | researchgate.net |

| Chloroquine-sulfadoxine hybrid | P. falciparum | More active than both chloroquine and sulfadoxine. | mdpi.com |

| Quinoline-triazole hybrids | P. falciparum | Inhibited falcipain-2 and arrested parasite development. | rsc.org |

Antiviral Properties of Related Dichloroquinolines

The therapeutic potential of dichloroquinoline derivatives extends beyond their antimicrobial and antiparasitic activities to the realm of virology. The quinoline scaffold has been identified as a promising framework for the development of antiviral agents. nih.govnih.gov

Research has demonstrated the antiviral effects of 4,7-dichloroquinoline against dengue virus (DENV). Studies have shown that this compound can significantly inhibit DENV-2, reducing the abundance of plaque-forming units. nih.gov The mechanism of action appears to involve the early stages of the viral infection and the impairment of viral envelope glycoprotein (B1211001) accumulation. nih.gov

Furthermore, the versatility of the quinoline structure allows for the synthesis of a wide range of derivatives with potential antiviral activity against various viruses. For instance, novel quinoline analogues have been identified as potent inhibitors of Enterovirus D68 (EV-D68), targeting the viral protein VP1. acs.org Similarly, pyrazole (B372694) derivatives bearing a hydroxyquinoline scaffold have shown promising antiviral activity against several coronaviruses, including SARS-CoV-2. rsc.org The development of such compounds often involves computational tools and structure-activity relationship studies to optimize their antiviral efficacy. rsc.org

Insecticidal and Larvicidal Effects of Related Dichloroquinolines

Vector control is a primary strategy for combating mosquito-borne diseases like malaria and dengue. researchgate.netresearchgate.net The development of effective and environmentally safer insecticides is a continuous research goal. mdpi.comnih.gov

A synthesized 4,7-dichloroquinoline derivative has shown significant larvicidal and pupicidal properties against key mosquito vectors. nih.govnih.govresearchgate.net The compound was highly toxic to the developmental stages of the malaria vector, Anopheles stephensi, and the dengue vector, Aedes aegypti. nih.govresearchgate.net

The lethal concentration (LC₅₀) values demonstrate its potency across different larval and pupal stages. For Anopheles stephensi, the LC₅₀ ranged from 4.408 µM/mL for first instar larvae to 7.958 µM/mL for pupae. nih.govnih.govresearchgate.net Against Aedes aegypti, the LC₅₀ values were 5.016 µM/mL for first instar larvae and 10.669 µM/mL for pupae. nih.govnih.govresearchgate.net These findings highlight the potential of 4,7-dichloroquinoline derivatives as effective mosquitocidal agents. nih.gov

Table 2: Mosquitocidal Activity of a 4,7-Dichloroquinoline Derivative

| Mosquito Species | Developmental Stage | LC₅₀ Value (µM/mL) | Source |

|---|---|---|---|

| Anopheles stephensi | First Instar Larva | 4.408 | nih.govnih.govresearchgate.net |

| Anopheles stephensi | Pupa | 7.958 | nih.govnih.govresearchgate.net |

| Aedes aegypti | First Instar Larva | 5.016 | nih.govnih.govresearchgate.net |

The growing resistance of mosquitoes to conventional insecticides necessitates the exploration of new chemical scaffolds for vector control. researchgate.net Quinoline derivatives represent a promising class of compounds for this purpose. nih.govmdpi.com Research has focused on developing novel quinoline-based agents that are not only effective against mosquito vectors but also environmentally acceptable. nih.gov The demonstrated dual action of some 4,7-dichloroquinoline derivatives, exhibiting both anti-parasitic/antiviral and mosquitocidal properties, makes them particularly attractive candidates for controlling vector-borne diseases. nih.govnih.govdoaj.org The success of these derivatives in laboratory settings provides a strong basis for the development of new, non-toxic compounds for integrated vector management strategies. nih.gov

Exploration of Antiprion Activity in Quinoline Scaffolds

Prion diseases are fatal neurodegenerative disorders characterized by the misfolding of the cellular prion protein (PrPC) into a pathogenic isoform (PrPSc). researchgate.netnih.govnih.gov The search for therapeutic agents has led to the screening of various chemical libraries, including quinoline derivatives. researchgate.netnih.gov

Screening of a series of polyquinolines and quinolines linked to various terminal groups revealed several compounds with the ability to cure persistently prion-infected neuroblastoma cells (ScN2a). researchgate.netnih.gov Some of these compounds exhibited antiprion activity in the nanomolar range, with the most potent molecule showing a half-effective concentration (EC₅₀) of 50 nM. nih.gov Structure-activity relationship (SAR) studies of a quinoline derivative library identified key structural features influencing antiprion activity. nih.gov Interestingly, these SARs were found to be similar to those for antimalarial activity, particularly for sulfonamide quinoline derivatives, suggesting a potential overlap in the molecular targets for these two classes of compounds. nih.gov While the antimalarial and antiprion drug quinacrine (B1676205) showed early promise with a cellular EC₅₀ of around 300 nM against RML prions, its effectiveness varies between different prion strains and it has been disappointing in clinical applications. cureffi.org

Neuropharmacological Investigations of Dichloroquinoline Carboxylic Acids: Receptor Antagonism Studies (e.g., NMDA receptor complex)

The N-methyl-D-aspartate (NMDA) receptor is a crucial ion channel in the central nervous system involved in synaptic plasticity, learning, and memory. nih.govnih.gov However, its overactivation can lead to excitotoxicity, a process implicated in various neurodegenerative disorders. nih.govnih.gov Consequently, NMDA receptor antagonists are being investigated as potential neuroprotective agents. nih.govnih.gov

Specific dichloroquinoline carboxylic acid derivatives have been identified as potent antagonists of the strychnine-insensitive glycine (B1666218) binding site on the NMDA receptor complex. acs.orgresearchgate.net This site must be occupied by glycine or a co-agonist for the receptor channel to open, making it an attractive target for modulation. nih.gov

Several 4-substituted-quinoline-2-carboxylic acid derivatives have been synthesized and evaluated for their antagonistic activity. researchgate.net Structure-activity relationship studies revealed that the substitution pattern at the C4 position significantly influences binding affinity. researchgate.net Among the synthesized compounds, 5,7-dichloro-4-(tolylsulfonylamino)-quinoline-2-carboxylic acid was found to be the most potent, with an IC₅₀ of 0.57 μM for the glycine binding site. researchgate.net The introduction of an electron-rich substituent at the C4 position capable of hydrogen bonding appears to increase binding affinity. researchgate.net Other related structures, such as 4,6-dichloroindole-2-carboxylic acid derivatives, have also shown high affinity for the glycine binding site of the NMDA receptor. ttuhsc.edunih.gov

Agrochemical Research Applications of Dichloroquinoline Carboxylic Acids (e.g., Herbicide Development from Isomers like Quinclorac)

The quinoline carboxylic acid scaffold is a significant structural motif in the development of agrochemicals, particularly herbicides. Research into dichloroquinoline carboxylic acids has led to the discovery and commercialization of potent and selective herbicides. A prominent example is Quinclorac (B55369), an isomer of this compound, which is chemically identified as 3,7-dichloroquinoline-8-carboxylic acid. wikipedia.orgnih.govresearchgate.netnih.gov It is a highly effective and widely used herbicide in agriculture and turf management. nih.govresearchgate.net

Quinclorac functions as a selective, post-emergent herbicide, meaning it targets specific weeds that have already sprouted. smagrichem.comumass.edu Its primary application is for the control of problematic grass weeds, most notably crabgrass (Digitaria spp.), in various settings such as rice fields, corn, wheat, and turfgrass. wikipedia.orgsmagrichem.combioone.org It is also effective against other grassy and broadleaf weeds, including barnyardgrass, wild violets, and torpedo (B1668785) grass. smagrichem.com

The mode of action for Quinclorac is classified within the synthetic auxin group of herbicides (Group 4). wikipedia.orgyoutube.comcdms.net It mimics the natural plant growth hormones known as auxins. smagrichem.comumass.edu The herbicide is absorbed through both the foliage and roots of the target weed and is then translocated throughout the plant. smagrichem.comcdms.net This translocation disrupts normal growth processes by interfering with auxin transport, leading to a cascade of phytotoxic symptoms. smagrichem.comumass.edu In susceptible broadleaf weeds, these symptoms include twisting and curling of stems and leaves, followed by necrosis. umass.educdms.net In grasses, the effects manifest as stunting, chlorosis (whitening or yellowing), and a gradual reddening before the plant ultimately dies. umass.educdms.net Some research also suggests that Quinclorac may interfere with cellulose (B213188) biosynthesis in susceptible plants. wikipedia.org

The development of Quinclorac highlights the successful application of quinoline derivatives in crop protection. Its selectivity allows for the control of target weeds with minimal harm to the desired crops or turfgrasses when applied correctly. umass.eduyoutube.com Research into the environmental fate of Quinclorac has shown that its persistence in soil can vary significantly depending on environmental conditions like temperature and moisture. bioone.org Studies have reported its soil half-life (the time it takes for 50% of the compound to dissipate, or DT50) to range from as little as 21 days to as long as 112 days. bioone.org This variability is a critical factor in managing its use to prevent injury to subsequent crops or seeded plants. bioone.org

The effectiveness of Quinclorac has made it a valuable tool in integrated weed management programs, especially for mature crabgrass and other tough-to-control species. umass.edu

Data Tables

Table 1: Weed Species Controlled by Quinclorac This table lists weed species that are susceptible to the herbicidal action of Quinclorac-based products.

| Common Name | Scientific Name | Type |

| Crabgrass | Digitaria spp. | Grassy Weed |

| Barnyardgrass | Echinochloa crus-galli | Grassy Weed |

| Field Bindweed | Convolvulus arvensis | Broadleaf Weed |

| Leafy Spurge | Euphorbia esula | Broadleaf Weed |

| Torpedo grass | Panicum repens | Grassy Weed |

| Wild Violets | Viola spp. | Broadleaf Weed |

| White Clover | Trifolium repens | Broadleaf Weed |

| Yellow Foxtail | Setaria pumila | Grassy Weed |

| Source: smagrichem.comumass.edubioone.org |

Table 2: Turfgrass Tolerance to Quinclorac This table indicates cool-season turfgrass species that show tolerance to applications of Quinclorac, allowing for selective weed control.

| Common Name | Scientific Name | Tolerance Level |

| Kentucky Bluegrass | Poa pratensis | Tolerant |

| Tall Fescue | Festuca arundinacea | Tolerant |

| Perennial Ryegrass | Lolium perenne | Tolerant |

| Fine Fescue | Festuca spp. | Variable Tolerance |

| Source: umass.educdms.net |

Structure Activity Relationship Sar Studies of 4,7 Dichloroquinoline 3 Carboxylic Acid Analogues

Elucidation of Key Structural Motifs for Biological Efficacy in Dichloroquinolines

The biological activity of dichloroquinoline derivatives is profoundly influenced by specific structural motifs. For antimalarial applications, the 7-chloro-4-aminoquinoline nucleus is considered an essential feature for activity. doi.org The chlorine atom at the C7 position and the amino group at the C4 position of the quinoline (B57606) ring are critical for the drug's mechanism of action, which often involves inhibiting the formation of β-hematin in the malaria parasite. doi.org

Systematic modifications of the side chain attached to the 4-amino group have been a key strategy to modulate activity and overcome drug resistance. nih.gov Research has shown that altering the length and branching of the aliphatic side chain can significantly impact potency against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. doi.orgnih.gov For instance, shortening the carbon side chain in chloroquine (B1663885) to 2-3 carbon atoms or lengthening it to 10-12 carbons can produce compounds that retain activity against resistant strains. doi.org

| Structural Motif | Impact on Biological Efficacy | Example Target |

| 7-Chloroquinoline (B30040) Nucleus | Obligatory for antimalarial activity. doi.org | Plasmodium falciparum |

| C4-Amino Group | Essential for interaction with biological targets. nih.gov | Plasmodium falciparum |

| C4-Alkylamino Side Chain | Length and branching influence potency and resistance profiles. doi.orgnih.gov | Plasmodium falciparum |

| C2-Substituents | Bulky hydrophobic groups at C2 are necessary for some enzyme inhibition. nih.gov | Dihydroorotate (B8406146) Dehydrogenase |

Impact of Halogenation and Carboxylic Acid Substitution on Activity Profiles

The presence and position of halogen atoms and carboxylic acid groups on the quinoline scaffold are pivotal in determining the activity profile of the derivatives. The chlorine at the C7 position is a hallmark of many potent antimalarial quinolines, including chloroquine. wikipedia.org The strategic incorporation of other halogens, such as fluorine, into the structure of bioactive molecules is a well-documented method for enhancing biological activity. mdpi.com Fluorine substitution can improve metabolic stability, lipophilicity, and the strength of non-covalent interactions with biological targets. mdpi.com

The carboxylic acid group, particularly at the C3 or C4 position, significantly influences the molecule's properties and biological function. For a class of quinoline-4-carboxylic acid analogues that inhibit the enzyme dihydroorotate dehydrogenase, the carboxylic acid at the C4 position was identified as a strict requirement for activity. nih.gov Similarly, the modification of isatin (B1672199) to produce quinoline-4-carboxylic acid derivatives resulted in compounds with enhanced antioxidant activity, attributed to the presence of the carboxylic group. ui.ac.id The position of the carboxylic acid is crucial; for instance, studies on quinoline carboxylic acids have highlighted the C4-carboxylic acid as a key region for substitution to achieve desired inhibitory effects. nih.gov

The interplay between halogenation and the carboxylic acid group can be complex. The process of decarboxylative halogenation allows for the replacement of a carboxylic acid with a halogen, demonstrating the synthetic accessibility and importance of both functional groups in creating diverse chemical entities. acs.org

| Substitution | Position | Effect on Activity Profile |

| Chlorine | C7 | Crucial for antimalarial activity in 4-aminoquinolines. doi.org |

| Fluorine | Various | Can enhance metabolic stability and binding affinity. mdpi.com |

| Carboxylic Acid | C4 | Strict requirement for inhibition of certain enzymes like dihydroorotate dehydrogenase. nih.gov |

| Carboxylic Acid | C4 | Enhances antioxidant activity in certain derivatives. ui.ac.id |

Comparative SAR Analysis Across Diverse Biological Targets (e.g., Antiprion vs. Antimalarial Activity)

Interestingly, structure-activity relationship studies have revealed that quinoline derivatives can exhibit efficacy against a diverse range of pathogens and diseases, with notable similarities in the structural requirements for different targets. A compelling example is the comparative SAR analysis of quinoline derivatives for antiprion and antimalarial effects. nih.gov

Prion diseases are fatal neurodegenerative disorders characterized by the misfolding of the prion protein (PrPC) into a pathogenic isoform (PrPSc). nih.gov Screening of a library of quinoline derivatives against a prion-infected cell line identified several compounds with potent antiprion activity in the nanomolar range. nih.gov A key finding from this research was that the SAR for antiprion activity closely mirrored the SAR for antimalarial activity in a cell-based malaria model. nih.gov This similarity was particularly pronounced for sulfonamide quinoline derivatives. nih.gov

This overlap in SAR suggests that the molecular targets for these two distinct therapeutic areas may share common features or that the compounds interact with analogous pathways. nih.gov For instance, both activities may rely on the molecule's ability to intercalate into specific biological structures or to chelate metal ions crucial for pathogenic processes. The 4-aminoquinoline (B48711) pharmacophore is known to complex with ferriprotoporphyrin IX in the malaria parasite, and a similar mechanism might be at play in its interaction with components of prion propagation. nih.gov This comparative analysis opens up possibilities for repositioning known antimalarial compounds for prion diseases and for designing new, broad-spectrum agents that target shared vulnerabilities.

| Compound Class | Antiprion Activity (EC50) | Antimalarial Activity | SAR Observation |

| Quinoline Derivatives | Several compounds active in the nanomolar range. nih.gov | Active against P. falciparum. nih.govmdpi.com | Similar SAR profiles observed. nih.gov |

| Sulfonamide Quinolines | Potent activity observed. nih.gov | Potent activity observed. nih.gov | Particularly strong correlation in SAR between antiprion and antimalarial effects. nih.gov |

Advanced Characterization and Computational Studies of 4,7 Dichloroquinoline 3 Carboxylic Acid and Its Derivatives

Spectroscopic Analysis Techniques in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 4,7-dichloroquinoline-3-carboxylic acid and its derivatives.

¹H NMR spectra provide information about the chemical environment and connectivity of hydrogen atoms. For a 4,7-dichloroquinoline (B193633) core, the protons on the quinoline (B57606) ring system exhibit characteristic chemical shifts. For instance, in the parent 4,7-dichloroquinoline, the proton at position 2 typically appears downfield, while the protons on the carbocyclic ring (H-5, H-6, H-8) show distinct splitting patterns based on their coupling with adjacent protons. researchgate.netchemicalbook.com The introduction of a carboxylic acid group at the C-3 position significantly influences the electronic environment, causing a downfield shift of the adjacent H-2 proton.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The spectrum of 4,7-dichloroquinoline shows distinct signals for each of its nine carbon atoms. chemicalbook.com Carbons directly attached to electronegative chlorine atoms (C-4 and C-7) are significantly deshielded and appear at lower fields. The presence of a carboxylic acid group at C-3 introduces a characteristic signal for the carbonyl carbon (C=O) typically above 160 ppm, while also influencing the shifts of the surrounding quinoline ring carbons. researchgate.netmdpi.com

2D NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for confirming assignments made from 1D spectra.

COSY experiments establish proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons and the tracing of spin systems within the molecule. mdpi.com

HMBC is particularly powerful as it reveals long-range (typically 2- to 3-bond) correlations between protons and carbons (¹H-¹³C). nih.gov This technique is instrumental in piecing together different fragments of a molecule and confirming the position of substituents, such as the carboxylic acid group on the quinoline framework, by observing correlations between protons and quaternary carbons. researchgate.net For example, the proton at the H-2 position would show a correlation to the C-3, C-4, and the carbonyl carbon of the carboxylic acid group, confirming its placement.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Dichloroquinoline Moiety Data compiled from representative dichloroquinoline derivative spectra. Actual values vary with substitution and solvent.

| Position | Representative ¹H Shift (ppm) | Representative ¹³C Shift (ppm) |

|---|---|---|

| 2 | 8.4 - 8.8 | 148 - 152 |

| 3 | 7.3 - 7.5 | 114 - 125 |

| 4 | - | 135 - 145 |

| 4a | - | 120 - 127 |

| 5 | 8.0 - 8.2 | 125 - 128 |

| 6 | 7.4 - 7.7 | 127 - 131 |

| 7 | - | 135 - 138 |

| 8 | 7.8 - 8.8 | 120 - 127 |

| 8a | - | 142 - 149 |

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the confident determination of a molecule's elemental formula. nih.gov

For 4,7-dichloroquinoline derivatives, the mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). This results in a distinctive cluster of peaks for the molecular ion ([M]+), the [M+2]+ ion (containing one ³⁷Cl), and the [M+4]+ ion (containing two ³⁷Cl atoms). researchgate.net

Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways. nih.gov Under positive ion ESI conditions, quinoline derivatives are typically protonated, forming the [M+H]⁺ ion. The fragmentation of this precursor ion can provide significant structural information. Common fragmentation pathways for quinolone compounds include the loss of small neutral molecules such as water ([M+H−H₂O]⁺) and carbon monoxide ([M+H−CO]⁺). researchgate.net For 4,7-dichloroquinoline derivatives, fragmentation can also involve the loss of a chlorine radical or hydrogen chloride (HCl). nih.govnih.gov The specific fragmentation pattern helps to confirm the identity and structure of the synthesized compounds.

Table 2: Common Fragment Ions in the ESI-MS/MS of Quinolone Carboxylic Acids

| Precursor Ion | Fragment Ion | Neutral Loss | Description |

|---|---|---|---|

| [M+H]⁺ | [M+H-H₂O]⁺ | H₂O | Loss of a water molecule from the carboxylic acid group. |

| [M+H]⁺ | [M+H-CO]⁺ | CO | Decarbonylation. |

| [M+H]⁺ | [M+H-H₂O-CO]⁺ | H₂O, CO | Sequential loss of water and carbon monoxide. researchgate.net |

| [M+H]⁺ | [M+H-Cl]⁺ | Cl• | Loss of a chlorine radical. |

| [M+H]⁺ | [M+H-HCl]⁺ | HCl | Loss of hydrogen chloride. nih.gov |

Chromatographic Purity Assessment and Isolation Methodologies (HPLC, GC)

Chromatographic techniques are essential for the separation, isolation, and purity assessment of this compound and its derivatives from reaction mixtures and starting materials.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile compounds like quinoline carboxylic acids. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a gradient of water and acetonitrile (B52724) or methanol), is commonly employed. Purity is assessed by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. nih.gov HPLC can also be scaled up for preparative purification to isolate pure compounds. nih.gov

Gas Chromatography (GC) , typically coupled with mass spectrometry (GC-MS), can be used for the analysis of volatile derivatives of this compound. The carboxylic acid group itself is non-volatile, so derivatization (e.g., esterification to form a methyl or ethyl ester) is often required before analysis. GC provides high-resolution separation and, when coupled with MS, allows for the identification of individual components in a mixture based on their retention times and mass spectra. researchgate.netasianpubs.org

Column Chromatography is the most common method for the purification and isolation of quinoline derivatives on a laboratory scale. Silica gel is the standard stationary phase, and a solvent system is chosen to provide optimal separation of the desired product from impurities. Eluent systems such as mixtures of hexane (B92381) and ethyl acetate (B1210297) or dichloromethane (B109758) and methanol (B129727) are frequently reported for the purification of various quinoline derivatives. durham.ac.ukmdpi.comsrce.hrtandfonline.com The progress of the separation is monitored by Thin-Layer Chromatography (TLC). tandfonline.com

Table 3: Examples of Chromatographic Conditions for Quinoline Derivative Purification

| Technique | Stationary Phase | Mobile Phase/Eluent | Purpose | Reference |

|---|---|---|---|---|

| Column Chromatography | Silica Gel | Hexanes/Ethyl Acetate (9:1) | Isolation | durham.ac.uk |

| Column Chromatography | Silica Gel | Dichloromethane/Methanol (9.5:0.5) | Isolation | srce.hr |

| Automated Column Chromatography | C18 (Reversed-Phase) | Methanol/Water Gradient | Purification | nih.gov |

| Thin-Layer Chromatography | Silica Gel | Ethyl Acetate/Chloroform (B151607) (3:1) | Reaction Monitoring | tandfonline.com |

X-ray Crystallography for Solid-State Structure Determination of Related Dichloroquinolines

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, torsion angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking.

While the specific crystal structure for this compound is not widely reported, analysis of closely related structures provides valuable insights. For example, the crystal structure of 3,7-dichloroquinoline-8-carboxylic acid reveals that the quinoline ring system is essentially planar. nih.gov In the crystal lattice, molecules are often organized by intermolecular interactions. In the case of quinclorac (B55369) (3,7-dichloroquinoline-8-carboxylic acid), molecules form dimers through O—H⋯N hydrogen bonds between the carboxylic acid group of one molecule and the quinoline nitrogen of another. nih.gov These dimers are further stabilized by π–π stacking interactions between the aromatic rings of adjacent molecules. nih.gov Similarly, the structure of ethyl 2,4-dichloroquinoline-3-carboxylate shows that the ester group is nearly perpendicular to the plane of the quinoline ring. researchgate.net These studies confirm the molecular geometry and reveal the non-covalent forces that govern the solid-state packing, which can influence physical properties like solubility and melting point.

Table 4: Selected Crystallographic Data for 3,7-Dichloroquinoline-8-carboxylic Acid

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₅Cl₂NO₂ nih.gov |

| Crystal System | Triclinic nih.gov |

| Space Group | P-1 nih.gov |

| a (Å) | 7.5002 (12) nih.gov |

| b (Å) | 8.4016 (14) nih.gov |

| c (Å) | 8.732 (3) nih.gov |

| α (°) | 102.529 (6) nih.gov |

| β (°) | 93.439 (6) nih.gov |

| γ (°) | 116.479 (4) nih.gov |

| V (ų) | 472.98 (17) nih.gov |

| Z | 2 nih.gov |

| Key Interaction | O—H⋯N hydrogen bonding and π–π stacking nih.gov |

In Silico Modeling and Computational Chemistry Approaches

Computational chemistry provides powerful tools to predict and rationalize the behavior of molecules, offering insights that complement experimental findings. Techniques like molecular docking and molecular dynamics are particularly useful for studying the potential interactions of quinoline derivatives with biological macromolecules.

Molecular Docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as a this compound derivative) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.gov The process involves generating a multitude of possible binding poses of the ligand within the active site of the receptor and scoring them based on their steric and energetic complementarity. Software like AutoDock is commonly used for this purpose. nih.gov Docking studies can identify key interactions, such as hydrogen bonds and π-interactions, between the ligand and amino acid residues in the receptor's binding pocket, providing a hypothesis for the molecule's mechanism of action. nih.gov

Molecular Dynamics (MD) Simulations are used to study the physical movement of atoms and molecules over time. mdpi.com Starting from a high-scoring docked complex, an MD simulation can assess the stability of the ligand-receptor interaction in a simulated physiological environment (e.g., in a water box with ions). mdpi.comacs.org By analyzing the trajectory of the simulation, researchers can evaluate parameters such as:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the stability of the complex over time. A stable RMSD suggests a stable binding mode. mdpi.com

Hydrogen Bonding: The persistence of hydrogen bonds between the ligand and receptor throughout the simulation is a strong indicator of a stable and specific interaction. nih.gov

Binding Free Energy: Calculations like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy, providing a quantitative measure of the binding affinity. nih.gov

Together, these in silico methods allow for the rational design and virtual screening of novel this compound derivatives with potentially enhanced biological activity, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

ADME-Tox Prediction Studies for Quinoline Derivatives

In silico absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) studies are crucial in the early phases of drug discovery to forecast the pharmacokinetic and toxicological profiles of new chemical entities, thereby reducing the time and cost associated with experimental assays. mdpi.commdpi.com For quinoline derivatives, various computational tools and web servers like SwissADME, ProTox-II, admetSAR, and QikProp are frequently employed to predict these properties. healthinformaticsjournal.comijprajournal.comresearchgate.net These predictions help in identifying candidates with favorable drug-like characteristics and minimal toxicity. researchgate.net

ADME profiling involves the evaluation of several physicochemical and pharmacokinetic parameters. For instance, human intestinal absorption (HIA) is a critical parameter for orally administered drugs. Computational models predict the percentage of a compound that will be absorbed through the human small intestine. nih.gov Studies on various quinoline derivatives have shown that many possess good predicted intestinal absorption. researchgate.net Another key aspect is the prediction of blood-brain barrier (BBB) permeability, which is essential for drugs targeting the central nervous system. mdpi.com

Metabolism is primarily mediated by the cytochrome P450 (CYP) family of enzymes. In silico tools can predict whether a compound is likely to be a substrate or an inhibitor of specific CYP isoenzymes such as CYP1A2, CYP2C9, and CYP3A4. nih.gov For example, a study on a set of natural products in the BIOFACQUIM database predicted that 30-31% of the compounds would inhibit CYP1A2, CYP2C9, and CYP3A4. nih.gov Such predictions are vital to foresee potential drug-drug interactions.

Toxicity prediction is another cornerstone of in silico analysis. Web servers like ProTox-II can evaluate various toxicity endpoints, including hepatotoxicity, carcinogenicity, mutagenicity, and cytotoxicity. ijprajournal.commdpi.com For a series of N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives, in silico toxicity predictions indicated that some compounds were inactive for hepatotoxicity, carcinogenicity, immunotoxicity, mutagenicity, and cytotoxicity, suggesting they could be promising lead compounds for further investigation. researchgate.net These computational assessments provide a preliminary safety profile, guiding the selection of compounds for further experimental testing. researchgate.net

Below is a table summarizing the predicted ADME and toxicity properties for a selection of quinoline derivatives based on computational studies.

Table 1: Predicted ADME-Tox Properties of Selected Quinoline Derivatives This table is interactive. You can sort and filter the data by clicking on the column headers.

| Compound Class | Predicted Property | Finding | Source(s) |

|---|---|---|---|

| Quinoline Derivatives | Intestinal Absorption | Predicted to have suitable absorption for all tested compounds. | researchgate.net |

| Quinoline Derivatives | BBB Permeability | Most compounds predicted to have no BBB permeability. | researchgate.net |

| Quinoline-1,4-quinone Hybrids | Bioavailability | Most hybrids can be used orally and do not exhibit neurotoxic effects. | mdpi.com |

| N-Substituted Quinoline Hydrazone Derivatives | Carcinogenicity | All tested derivatives predicted to be non-carcinogenic. | healthinformaticsjournal.com |

| Quinoline Derivatives | Hepatotoxicity | Synthesized compounds predicted to be non-hepatotoxic. | ijprajournal.com |

| Quinoline Derivatives | Carcinogenicity | Synthesized compounds predicted to be non-carcinogenic. | ijprajournal.com |

| Quinoline Derivatives | Immunotoxicity | Synthesized compounds predicted to be non-immunogenic. | ijprajournal.com |

| Quinoline Derivatives | Cytotoxicity | Synthesized compounds predicted to be non-cytotoxic. | ijprajournal.com |

| Thiazolo[3,2-a]pyridine Derivatives | BBB Permeability | All synthesized compounds were predicted to be unable to cross the BBB. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable in drug design for predicting the activity of novel compounds and for providing insights into the structural features that influence potency. nih.govnih.gov

The development of a robust QSAR model involves several steps, including the selection of a dataset of compounds with known activities, the calculation of molecular descriptors, the generation of a mathematical model using statistical methods like machine learning, and rigorous validation of the model's predictive power. nih.govnih.gov Molecular descriptors can be 2D or 3D and quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. nih.govmdpi.com

Another QSAR study focused on quinolinone-based thiosemicarbazones as anti-tuberculosis (anti-TB) agents. nih.gov The resulting model indicated that the anti-TB activity was related to van der Waals descriptors, suggesting that the size and shape of the molecules play a crucial role in their biological function. nih.gov The application domain (AD) of the model was also defined to ensure that predictions for new compounds are reliable. nih.gov

Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to study 3-keto salicylic (B10762653) acid chalcones as HIV-1 integrase inhibitors. nih.gov These models generate contour maps that visualize the regions around the molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding interactions positively or negatively impact activity, thereby guiding the design of more potent inhibitors. mdpi.comnih.gov

The following table presents key findings from a QSAR study on quinoline derivatives, highlighting the model's statistical quality and the descriptors that govern the biological activity.

Table 2: Example of a QSAR Model for Quinoline Derivatives This table is interactive. You can sort and filter the data by clicking on the column headers.

| Target Activity | Model Type | Key Statistical Metrics | Important Descriptors | Conclusion | Source(s) |

|---|---|---|---|---|---|

| c-MET Kinase Inhibition | 4-Descriptor Linear Model | Robust and successful in prediction (statistical values not specified). | Mass, Electronegativity, Partial Charges, Molecular Structure | The model can predict c-MET inhibitory activity and revealed influential molecular properties. | nih.gov |

| Anti-TB Activity | Multiparametric Model | Q²_LOO > 0.5, a(R²) = 0.1367, a(Q²) = -0.2774 | Van der Waals descriptors | The model has high predictability and is not correlated by chance. Activity is related to van der Waals forces. | nih.gov |

| p-Glycoprotein Inhibition | Catboost Machine Learning Model | R² = 95%, RMSE = 0.283 | 2D and 3D descriptors | The model can reliably predict inhibitory biological activity towards ABCB1. | nih.gov |

| HIV-1 Integrase Inhibition | 3D-QSAR (CoMFA/CoMSIA) | Not specified | Stereoelectronic, Hydrophobic, Hydrogen Bonding Interactions | The models provide insights into the binding at the IN active site for inhibitor design. | nih.gov |

| Breast Cancer Cell Inhibition | 2D-QSAR | Good internal and external predictive capacity. | MATS3s, TDB10u, RDF60p, SCH-6, BIC4, nHBint6, CrippenLogP | The model can be used to design similar groups of compounds with cytotoxic potential. | mdpi.com |

Challenges and Future Directions in 4,7 Dichloroquinoline 3 Carboxylic Acid Research

Addressing Synthetic Efficiency and Scalability for 4,7-Dichloroquinoline-3-carboxylic Acid Production

For instance, a common pathway to produce the crucial intermediate 4,7-dichloroquinoline (B193633) involves the hydrolysis of 4-hydroxyl-7-chlorine-quinoline-3-carboxylic acid ethyl ester, followed by decarboxylation and subsequent chlorination with reagents like phosphorus oxychloride. google.com While effective at a lab scale, the use of high-boiling point solvents like Dowtherm A and corrosive reagents necessitates specialized equipment and careful handling, complicating large-scale industrial production. orgsyn.org One patented industrial method reports a total yield of over 70% with a product purity of ≥99%, demonstrating that scalable processes are achievable but require careful optimization of each step, from hydrolysis and acid adjustment to decarboxylation and chlorination. google.com

Challenges in the synthesis of related quinoline (B57606) cores include:

Harsh Conditions: The Pfitzinger cyclization, a method to create the quinoline core, often requires high temperatures and basic conditions, which can lead to the displacement of sensitive functional groups like fluorine via SNAr mechanisms. nih.gov Similarly, ester hydrolysis to obtain the final carboxylic acid can require strong bases and high temperatures, leading to side product formation. nih.gov

Low Yields: Efforts to improve certain synthetic steps, such as ortho-lithiation/acylation in the creation of related naphthyridine cores, have sometimes been met with limited success, presenting an obstacle to expanding structure-activity relationship (SAR) studies. nih.gov

Process Mass Intensity (PMI): A key metric in green chemistry, PMI measures the total mass of materials used to produce a certain mass of product. A developed process for 4,7-dichloroquinoline reported a PMI of 9.65 kg of raw materials per kg of product, highlighting a highly efficient process, though achieving such efficiency remains a key challenge. acs.org

Future research must focus on developing more robust, cost-effective, and streamlined synthetic routes that are amenable to large-scale production, thereby mitigating reliance on imported, costly intermediates. acs.org

Deepening Mechanistic Understanding of Biological Actions of this compound Derivatives

While various derivatives of the quinoline carboxylic acid scaffold show promising biological activity, a deep mechanistic understanding of how they function at a molecular level is still evolving. Research has primarily focused on two key areas: enzyme inhibition and antioxidant activity.

Enzyme Inhibition: A significant target for quinoline-4-carboxylic acid derivatives is dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. nih.gov Inhibition of DHODH depletes pyrimidines, which are essential for DNA synthesis, thereby halting the cell cycle and proliferation. nih.gov This mechanism is the basis for developing therapies against cancer, parasitic diseases, and autoimmune disorders. nih.gov Structure-guided design has shown that the carboxylate group of the quinoline scaffold is crucial for its inhibitory activity, as it forms a salt bridge with key amino acid residues like arginine (R136) and a potential hydrogen bond with glutamine (Q47) within the enzyme's binding pocket. nih.gov The discovery of analogues that form novel hydrogen bonds with other residues like threonine (T63) and tyrosine (Y356) further refines this understanding and opens avenues for designing more potent and selective inhibitors. nih.gov

Antioxidant and Protective Effects: Certain dichloro-4-quinolinol-3-carboxylic acid isomers have demonstrated significant antioxidant properties. nih.gov Their mechanism of action involves scavenging various free radicals and protecting biological molecules from oxidative damage. nih.gov

| Compound | Antioxidant/Protective Activity |

| 5,7-Dichloro-4-quinolinol-3-carboxylic acid | Highest scavenging ability against ABTS+, DPPH, and galvinoxyl radicals. nih.gov |

| 6,8-Dichloro-4-quinolinol-3-carboxylic acid | Highest efficacy in protecting methyl linoleate (B1235992) from oxidation; efficient protection of DNA against hydroxyl radical-mediated oxidation. nih.gov |

| 5,8-Dichloro-4-quinolinol-3-carboxylic acid | Efficiently protected DNA against hydroxyl radical and AAPH-induced oxidation. nih.gov |

This table summarizes the specific antioxidant activities of different dichloro-4-quinolinol-3-carboxylic acid isomers.

Future work should aim to elucidate the precise molecular targets of these compounds beyond DHODH and radical scavenging. Understanding the full spectrum of their interactions with cellular pathways will be critical for predicting their efficacy and potential off-target effects.

Development of Novel Therapeutic and Agrochemical Candidates Based on the this compound Scaffold

The versatile 4,7-dichloroquinoline core, a direct derivative of this compound via decarboxylation, is a foundational scaffold for numerous therapeutic and agrochemical agents. Its chemical tractability allows for functionalization at various positions, leading to a diverse range of bioactive molecules.

Therapeutic Applications: The quinoline scaffold is present in a wide variety of compounds with demonstrated medicinal properties.

| Therapeutic Area | Compound Class/Example | Target/Application |

| Antimalarial | 4,7-Dichloroquinoline derivatives, Amodiaquine (B18356), Chloroquine (B1663885) | The 4,7-dichloroquinoline core is a key intermediate in the synthesis of widely used antimalarials. acs.orgnih.gov |

| Anticancer | DHODH inhibitors (e.g., Analogue 41) | Inhibition of pyrimidine biosynthesis to halt cancer cell proliferation. nih.gov |

| Antiviral | 4,7-Dichloroquinoline derivative | Showed significant inhibitory activity against Dengue virus (DENV-2). nih.gov |

| Anti-inflammatory/Autoimmune | DHODH inhibitors | Treatment of autoimmune disorders by modulating immune cell proliferation. nih.gov |

| Antitubercular/Anti-HIV | Quinoline–1,2,3–triazole–aniline hybrids | Hybrids based on the 7-chloroquinoline (B30040) scaffold have shown potent activity against HIV-1 and moderate activity against Mycobacterium tuberculosis. mdpi.com |

| Antiradical | Dichloro-4-quinolinol-3-carboxylic acids | Potential as drugs to combat oxidative stress-related conditions. nih.gov |

This table highlights the diverse therapeutic areas where derivatives of the 4,7-dichloroquinoline scaffold are being investigated.

Agrochemical Applications: Beyond medicine, these compounds have potential in agriculture. A synthesized 4,7-dichloroquinoline derivative demonstrated significant larvicidal and pupicidal properties against Anopheles stephensi and Aedes aegypti, the respective vectors for malaria and dengue fever. nih.gov This dual-action capability—targeting both the pathogen and its vector—represents a promising strategy for disease control. nih.gov

The future in this area lies in the continued exploration of the scaffold's chemical space. The synthesis of new libraries of derivatives and high-throughput screening will likely uncover novel candidates with improved potency, selectivity, and pharmacological profiles for a host of diseases and agricultural needs.

Application of Green Chemistry Principles in the Synthesis of this compound

The synthesis of quinoline derivatives, including this compound, has traditionally relied on methods that are inconsistent with the principles of green chemistry. These often involve hazardous reagents, harsh conditions, and significant solvent waste. However, there is a growing effort to develop more environmentally benign synthetic strategies.

Traditional methods for producing 4,7-dichloroquinoline often use phosphorus oxychloride for chlorination and high-boiling point solvents like Dowtherm A for decarboxylation, which are difficult to handle and recycle. orgsyn.org In contrast, modern approaches seek to improve sustainability. An efficient one-pot multicomponent Doebner hydrogen transfer reaction has been developed to produce 4-quinoline carboxylic acid using a dual green solvent system of water and ethylene (B1197577) glycol with p-toluenesulfonic acid as a catalyst. researchgate.net This method offers advantages like mild reaction conditions, excellent conversion rates, and shorter reaction times. researchgate.net

Another key aspect of green chemistry is the quantitative assessment of a process's environmental footprint. The Process Mass Intensity (PMI) is a crucial metric, and a low PMI indicates a more efficient and less wasteful process. acs.org The development of a 4,7-dichloroquinoline synthesis with a PMI of 9.65 kg/kg demonstrates a significant step towards a greener industrial process. acs.org

Future directions will involve:

Replacing hazardous reagents like phosphorus oxychloride with greener chlorinating agents.

Expanding the use of one-pot, multicomponent reactions to reduce intermediate isolation steps and solvent usage.

Utilizing benign and recyclable solvent systems, such as water or bio-based solvents.

Employing catalytic methods to replace stoichiometric reagents, thereby reducing waste. researchgate.net